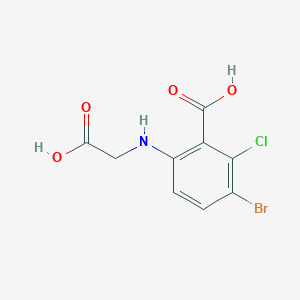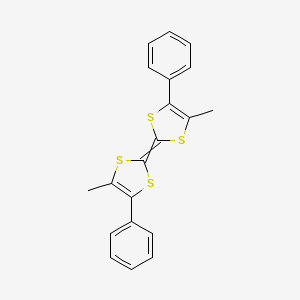
4,4'-Dimethyl-5,5'-diphenyltetrathiafulvalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene is an organic compound with the molecular formula C20H16S4. It is a derivative of tetrathiafulvalene, a well-known electron donor molecule used in the field of organic electronics. This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the tetrathiafulvalene core. It is known for its high electron-donating ability and stability, making it a valuable material in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene typically involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with phenylmagnesium bromide, followed by oxidation with iodine. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran (THF)
Reagents: Phenylmagnesium bromide, iodine
Yield: Moderate to high
Industrial Production Methods
Industrial production of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using column chromatography or recrystallization
Quality control: Ensuring high purity and consistency of the final product
化学反应分析
Types of Reactions
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene undergoes several types of chemical reactions, including:
Oxidation: Forms radical cations and dications
Reduction: Converts back to the neutral molecule
Substitution: Reactions with electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Iodine, bromine, or other oxidizing agents
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions
Major Products
Oxidation: Radical cations and dications
Reduction: Neutral 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene
Substitution: Substituted derivatives with modified electronic properties
科学研究应用
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene has a wide range of scientific research applications, including:
Organic Electronics: Used as an electron donor in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Conducting Polymers: Incorporated into polymers to enhance electrical conductivity
Molecular Electronics: Utilized in the development of molecular switches and memory devices
Biological Studies: Investigated for its potential in bioelectronics and biosensors
Industrial Applications: Employed in the production of advanced materials with unique electronic properties
作用机制
The mechanism of action of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene involves its ability to donate electrons. The compound interacts with electron acceptors, forming charge-transfer complexes. These interactions are facilitated by the molecular orbitals of the tetrathiafulvalene core, which allow for efficient electron transfer. The phenyl and methyl groups enhance the stability and solubility of the compound, making it suitable for various applications .
相似化合物的比较
Similar Compounds
Tetrathiafulvalene (TTF): The parent compound with similar electron-donating properties
4,4’-Dimethyltetrathiafulvalene: Lacks the phenyl groups, resulting in different electronic properties
5,5’-Diphenyltetrathiafulvalene: Lacks the methyl groups, affecting its solubility and stability
Uniqueness
4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene is unique due to the presence of both phenyl and methyl groups, which enhance its electron-donating ability, stability, and solubility. These properties make it a valuable material for advanced electronic applications .
属性
CAS 编号 |
56851-13-9 |
|---|---|
分子式 |
C20H16S4 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
4-methyl-2-(4-methyl-5-phenyl-1,3-dithiol-2-ylidene)-5-phenyl-1,3-dithiole |
InChI |
InChI=1S/C20H16S4/c1-13-17(15-9-5-3-6-10-15)23-19(21-13)20-22-14(2)18(24-20)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI 键 |
FMNLAZQSZLXKIK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4 |
规范 SMILES |
CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


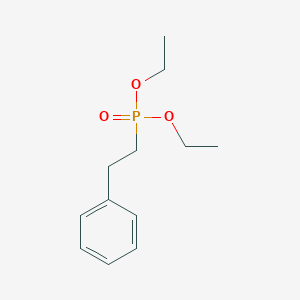

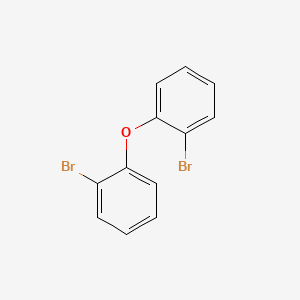
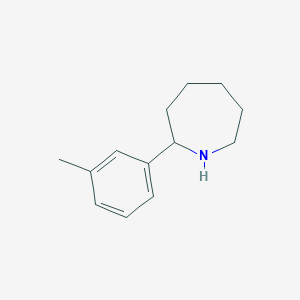
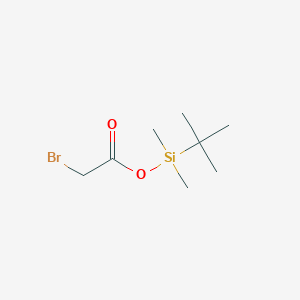
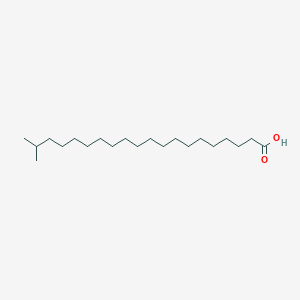
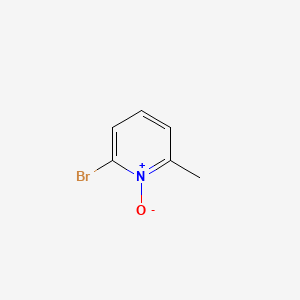
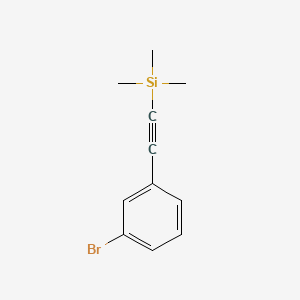
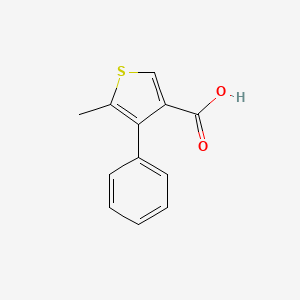
![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)
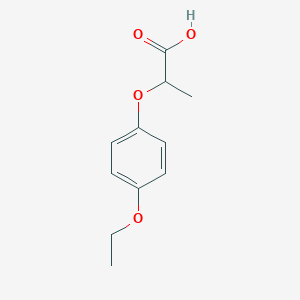
![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)
![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)
